molecular formula C9H16O2 B1274221 3-Propylhex-2-enoic acid CAS No. 59117-27-0

3-Propylhex-2-enoic acid

Cat. No.: B1274221
CAS No.: 59117-27-0
M. Wt: 156.22 g/mol
InChI Key: LMCKTTNJLDJGTQ-UHFFFAOYSA-N
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Description

3-Propylhex-2-enoic acid is an organic compound with the molecular formula C9H16O2. It is a member of the α, β-unsaturated carboxylic acids, which are known for their diverse applications in the chemical, pharmaceutical, and perfumery fields . This compound is characterized by its unique structure, which includes a double bond between the second and third carbon atoms and a propyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylhex-2-enoic acid can be achieved through various methods. One common approach involves the hydrocarboxylation of alkynes. This process typically uses a combination of a nickel (II) salt, a bisphosphine ligand, and a catalytic amount of acid anhydride to achieve high selectivity and functional group compatibility . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial applications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of formic acid as a substitute for carbon monoxide in the hydrocarboxylation process. This method is advantageous due to the lower toxicity and easier handling of formic acid compared to carbon monoxide . The use of inexpensive and ubiquitous first-row transition-metal catalysts, such as nickel, further enhances the feasibility of this method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Propylhex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the double bond plays a crucial role in the reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Propylhex-2-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Propylhex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s double bond and carboxylic acid group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

    Hex-2-enoic acid: Similar in structure but lacks the propyl group.

    3-Methylhex-2-enoic acid: Similar structure with a methyl group instead of a propyl group.

    3-Butylhex-2-enoic acid: Similar structure with a butyl group instead of a propyl group.

Uniqueness: 3-Propylhex-2-enoic acid is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This structural feature can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds .

Properties

IUPAC Name

3-propylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-8(6-4-2)7-9(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKTTNJLDJGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207856
Record name 2-Hexenoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59117-27-0
Record name 2-Hexenoic acid, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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